![molecular formula C24H25NOS3 B11024750 (4-tert-butylphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11024750.png)
(4-tert-butylphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-tert-butylphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone” is a complex organic compound with a unique structure. Let’s break it down:
- The core structure consists of a quinoline ring fused with a dithioloquinoline moiety.
- The tert-butyl group (4-tert-butylphenyl) is attached to one of the quinoline positions.
- The thioxo group (1-thioxo) is present at the 8-methyl position of the dithioloquinoline ring.
- The carbonyl group (methanone) is connected to the quinoline nitrogen.
Preparation Methods
The synthetic routes for this compound can be intricate due to its complex structure. here are some general steps:
Quinoline Synthesis: Start with a quinoline precursor (e.g., 8-methylquinoline) and introduce the tert-butyl group using a Friedel-Crafts alkylation reaction.
Dithioloquinoline Formation: Prepare the dithioloquinoline ring by reacting a suitable precursor with sulfur sources.
Thioxo Group Introduction: Introduce the thioxo group at the 8-methyl position using appropriate reagents.
Carbonyl Group Addition: Finally, attach the carbonyl group to the quinoline nitrogen.
Industrial production methods may involve variations of these steps, optimized for yield and scalability.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, converting the thioxo group to a sulfone or sulfoxide.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution.
Reagents: Common reagents include Lewis acids, reducing agents, and nucleophiles.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block for novel materials and ligands.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Explored for drug development (e.g., anti-inflammatory agents).
Industry: Employed in organic electronics and materials science.
Mechanism of Action
- The compound’s mechanism likely involves interactions with cellular targets (e.g., enzymes, receptors).
- Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
- Similar compounds include other quinoline derivatives and dithioloquinolines.
- Uniqueness lies in the combination of the tert-butylphenyl, thioxo, and carbonyl functionalities.
Properties
Molecular Formula |
C24H25NOS3 |
|---|---|
Molecular Weight |
439.7 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C24H25NOS3/c1-14-7-12-18-17(13-14)19-20(28-29-22(19)27)24(5,6)25(18)21(26)15-8-10-16(11-9-15)23(2,3)4/h7-13H,1-6H3 |
InChI Key |
SYXBAMZMLFTGBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dihydro-2H-1,5-benzodioxepin-7-yl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B11024679.png)
![Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11024695.png)
![1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-5-(thiomorpholin-4-yl)pentane-1,5-dione](/img/structure/B11024699.png)
![Methyl 3-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate](/img/structure/B11024709.png)
![1-[(4-chlorophenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11024717.png)
methanone](/img/structure/B11024724.png)
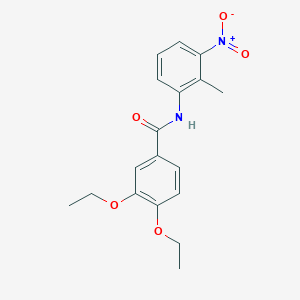
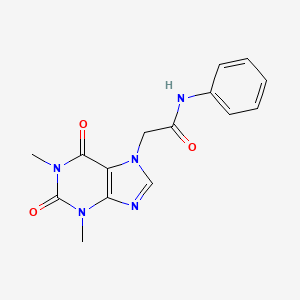
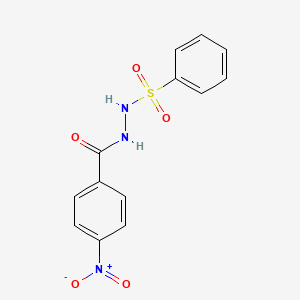
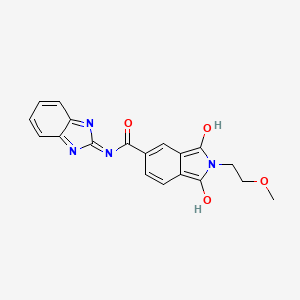
![7,8-dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11024740.png)
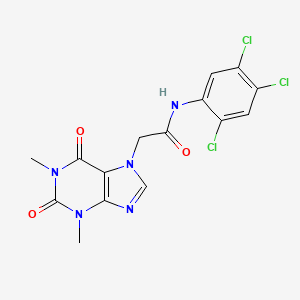
![1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11024743.png)
![3-(4-fluorophenyl)-7-(3-hydroxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11024760.png)
